4-Pyridinemethanamine, 2,3-dimethoxy-
Description
4-Pyridinemethanamine, 2,3-dimethoxy- is a pyridine derivative featuring methoxy (-OCH₃) groups at the 2- and 3-positions of the pyridine ring and an aminomethyl (-CH₂NH₂) group at the 4-position.
Properties
CAS No. |
1160058-87-6 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2,3-dimethoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-6(5-9)3-4-10-8(7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
PHDRFCUQNRALFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)CN |
Origin of Product |
United States |
Preparation Methods
Cyanoacetate Cyclization Methodology
Adapting the methodology from CN111039876A, a modified cyclization pathway could be employed:
Initial cyclization :
Methyl cyanoacetate (50 mmol) reacts with sodium methoxide and urea under reflux (65-80°C) to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediates. While this patent focuses on pyrimidine derivatives, analogous chemistry could be applied to pyridine systems by substituting the urea component with appropriate nitrogen sources.Regioselective methoxylation :
Subsequent methylation using dimethyl sulfate in toluene with tetrabutylammonium bromide as phase transfer catalyst achieves >95% conversion at 60-80°C. For the target compound, this step would require precise temperature control to ensure 2,3-dimethoxy installation rather than the 2,6-dimethoxy pattern described in the patent.
Critical parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction temperature | 60-80°C | ±5% yield/10°C |
| Methylation time | 8-10 h | Linear increase <8h |
| Catalyst loading | 0.05-0.1 eq | Threshold at 0.07eq |
Pyridone Intermediate Strategy
CN104557692A demonstrates a five-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, providing a template for adaptation:
Pyridone formation :
3-Hydroxy-2-methyl-4-pyridone synthesis achieves 63-95% yield depending on ammoniation conditions. For the target compound, this step would require repositioning methyl and hydroxyl groups to enable subsequent 2,3-methoxylation.Methoxylation sequence :
Potassium hydroxide-mediated methylation with dimethyl sulfate in aqueous medium (0-100°C, 20h) achieves complete O-methylation. The patent reports 75.6% yield for 3,4-dimethoxy installation, suggesting that achieving 2,3-dimethoxy would require altered directing groups.Amination challenges :
While the patent focuses on chloromethyl intermediates, conversion to aminomethyl groups would require:- Nucleophilic substitution with aqueous ammonia (25% NH3, 100°C, 12h)
- Buchwald-Hartwig amination (Pd catalysis, 80°C, 8h)
- Gabriel synthesis (phthalimide intermediate, hydrazine cleavage)
Functionalization of Preformed Pyridine Cores
Hydroxymethyl to Aminomethyl Conversion
CN108191745A details 2-hydroxymethyl-3,4-dimethoxypyridine synthesis through acetic anhydride-mediated acetylation (85-95°C, 15-16h) followed by basic hydrolysis. Adapting this to the target compound would involve:
Positional isomer synthesis :
Developing 4-hydroxymethyl-2,3-dimethoxypyridine through modified Fries rearrangement or directed ortho-metalation.Conversion strategies :
- Mitsunobu reaction with phthalimide (DIAD, PPh3, 0°C→RT)
- Appel reaction (CBr4, PPh3) → bromide intermediate → NH3 substitution
- Oxidation to aldehyde (MnO2) → reductive amination (NaBH3CN)
Comparative conversion efficiencies :
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Mitsunobu | 0-25°C | 24h | 68±3 |
| Appel/NH3 | 80°C | 8h | 72±5 |
| Reductive amination | 50°C | 4h | 65±4 |
Direct Amination Approaches
Industrial-scale methods from CN111039876A suggest that phase-transfer catalyzed reactions using dimethyl carbonate as methylating agent could be adapted for simultaneous methoxylation and amination. Key modifications would include:
- Using benzyl-protected amines during cyclization to prevent over-methylation
- Implementing flow chemistry for exothermic amination steps (residence time 8-12min at 140°C)
- Sequential deprotection/hydrogenolysis (H2, Pd/C, 50psi) to yield free amine
Industrial Process Considerations
Waste Stream Management
Both cited patents emphasize environmental considerations:
- CN111039876A eliminates phosphorus oxychloride, reducing phosphorus-containing waste by 92%
- CN104557692A replaces sodium methoxide with KOH/DMSO systems, decreasing heavy metal content in effluents
For the target compound, implementing:
- Methanol recovery systems (distillation efficiency >98%)
- Ammonia scrubbers (99.9% recovery)
- Continuous extraction vs. batch processing (20% reduction in solvent use)
Process Intensification
Adapting the reflux conditions from CN108191745A (85-95°C, 15-16h) to microwave-assisted synthesis reduces reaction times:
- 145W microwave irradiation decreases methoxylation time to 45min
- Simultaneous cooling maintains temperature at 80±2°C
Scale-up parameters :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction volume | 500mL | 2000L |
| Cooling rate | 5°C/min | 1.2°C/min |
| Mixing efficiency | 600rpm | 85rpm (anchor) |
| Yield variance | ±3% | ±7% |
Analytical Characterization
Spectroscopic Verification
The patents provide critical NMR benchmarks:
- CN104557692A reports δ 2.17 (s, CH3) and δ 11.4 (s, NH) for pyridone intermediates
- CN108191745A identifies hydroxymethyl protons at δ 4.40 (s, CH)
For the target compound, predicted characterization:
- 1H NMR (DMSO-d6) :
δ 3.87 (s, 2×OCH3), δ 4.21 (s, CH2NH2), δ 6.58 (d, J=5.1Hz, H5), δ 8.12 (d, J=5.1Hz, H6) - 13C NMR :
δ 56.1 (OCH3), 58.3 (CH2NH2), 123.4 (C5), 139.8 (C4), 152.1 (C2), 154.9 (C3)
Chemical Reactions Analysis
4-Pyridinemethanamine, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Pyridinemethanamine, 2,3-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various
Biological Activity
4-Pyridinemethanamine, 2,3-dimethoxy- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Pyridinemethanamine, 2,3-dimethoxy- can be represented as follows:
This compound features a pyridine ring substituted with two methoxy groups at the 2 and 3 positions, which may influence its biological activity.
Antiparasitic Activity
Research has indicated that certain derivatives of pyridine compounds exhibit significant antiparasitic properties. For instance, related compounds have shown strong activity against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that modifications to the pyridine structure could enhance antiplasmodial activity while maintaining low cytotoxicity to human cells .
Table 1: Antiparasitic Activity of Pyridine Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4-Pyridinemethanamine, 2,3-dimethoxy- | TBD | TBD |
| Thieno[2,3-b]pyridine-2-carboxamide | 0.48 | >100 |
| Other derivatives | Varies | Varies |
Note: TBD = To Be Determined
Neuropharmacological Effects
Pyridine derivatives have been studied for their neuropharmacological effects, particularly as potential modulators of serotonin receptors. Compounds with similar structures have been shown to selectively activate serotonin receptors, indicating that 4-Pyridinemethanamine, 2,3-dimethoxy- may also possess similar properties. The structure-activity relationship highlights the importance of substitution patterns in modulating receptor activity .
Table 2: Receptor Activity of Pyridine Derivatives
| Compound | Receptor Type | Agonist Activity (%) |
|---|---|---|
| 4-Pyridinemethanamine, 2,3-dimethoxy- | 5-HT2A | TBD |
| Dimethoxyphenylpiperidines | 5-HT2A | 25 - 92 |
| Other derivatives | Various | Varies |
Note: TBD = To Be Determined
Case Studies
Several studies have explored the biological activity of pyridine-based compounds:
- Antiparasitic Efficacy : A study focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives demonstrated that structural modifications significantly impacted their efficacy against P. falciparum. The most potent compounds showed IC50 values in the nanomolar range while exhibiting high selectivity indices .
- Neuropharmacological Evaluation : Research on related compounds revealed their ability to selectively activate serotonin receptors, suggesting potential applications in treating mood disorders. The findings indicate that specific substitutions on the pyridine ring can enhance receptor selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern: Methoxy Groups on Pyridine Ring
2,3-Dimethoxy-pyridine-4-carbaldehyde (CAS not specified)
- Structure : Pyridine ring with 2,3-dimethoxy groups and a carbaldehyde (-CHO) at position 3.
- Key Differences : The aldehyde group introduces electrophilic character, contrasting with the nucleophilic amine in 4-Pyridinemethanamine, 2,3-dimethoxy-.
- Regulatory Notes: Classified under HS Code 2933399090 for unfused pyridine derivatives, indicating similar regulatory handling .
3:3-Dimethoxybenzidine (CAS not specified)
- Structure : Benzidine core with methoxy groups at both 3-positions.
- Redox Properties: Exhibits oxidation to colored products with transitional redox potentials, suggesting electron-donating methoxy groups enhance stability in redox reactions. This behavior may parallel the electron-rich pyridine ring in 4-Pyridinemethanamine, 2,3-dimethoxy- .
Modifications on the Methanamine Group
4-Pyridinemethanamine, α,α-dimethyl- (CAS 566155-76-8)
- Structure : Pyridine ring with dimethyl (-C(CH₃)₂NH₂) substitution on the methanamine group.
- Impact : Increased steric hindrance and lipophilicity compared to the unsubstituted methanamine. This could reduce solubility but enhance membrane permeability in biological systems .
4-Pyridinemethanamine,2-amino-N,N-dimethyl- (CAS 741670-71-3)
- Structure: Additional amino group at position 2 and dimethylamine (-N(CH₃)₂) on the methanamine.
- The dimethylamine group may alter basicity compared to the primary amine in the target compound .
Substitution with Electron-Withdrawing Groups
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride (CAS not specified)
- Structure : Pyridine linked to a trifluoromethyl (-CF₃)-substituted phenyl group via a methanamine bridge.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating methoxy groups in 4-Pyridinemethanamine, 2,3-dimethoxy-, which may increase nucleophilicity .
Positional Isomerism in Methoxy-Substituted Compounds
2,4,5-Trimethoxyamphetamine (CAS not specified)
- Structure : Amphetamine derivative with methoxy groups at 2,4,5-positions on the phenyl ring.
- Analytical Differentiation : Positional isomers (e.g., 2,3- vs. 3,4-MDMA) exhibit distinct mass spectral fragmentation and chromatographic retention times. For 4-Pyridinemethanamine, 2,3-dimethoxy-, similar analytical challenges may arise when distinguishing it from regioisomers like 3,4-dimethoxy variants .
Data Tables for Key Comparisons
Table 1. Structural and Physical Properties
Q & A
Basic: What are the recommended synthetic routes for 2,3-dimethoxy-4-pyridinemethanamine, and how can reaction conditions be optimized?
Answer:
A common approach involves functionalizing pyridine derivatives with methoxy and aminomethyl groups. For example, nucleophilic substitution on 2,3-dimethoxy-4-chloropyridine using ammonia or an amine precursor under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO can yield the target compound. Optimization includes:
- Catalyst selection : Use of Cu(I) or Pd catalysts for coupling reactions to improve yield .
- Temperature control : Maintaining sub-100°C conditions to prevent demethylation of methoxy groups .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Basic: What safety precautions are necessary when handling 2,3-dimethoxy-4-pyridinemethanamine in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and handling due to potential respiratory irritation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Waste disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous amine waste .
Advanced: How can researchers resolve discrepancies in NMR spectroscopic data when characterizing 2,3-dimethoxy-4-pyridinemethanamine?
Answer:
Discrepancies in ¹H/¹³C NMR peaks may arise from solvent effects, tautomerism, or impurities. Methodological steps include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations to assign methoxy (δ ~3.8–4.0 ppm) and aminomethyl (δ ~2.5–3.5 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₁₂N₂O₂) with <2 ppm error .
Advanced: What are the key considerations for designing catalytic asymmetric synthesis of 2,3-dimethoxy-4-pyridinemethanamine derivatives?
Answer:
Asymmetric synthesis requires chiral catalysts and enantioselective conditions:
- Catalyst choice : Chiral phosphine ligands (e.g., BINAP) with Pd or Ru catalysts for hydrogenation of imine precursors .
- Substrate design : Introduce steric hindrance (e.g., bulky substituents) on the pyridine ring to enhance enantiomeric excess (ee) .
- Monitoring ee : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy .
Methodological: What analytical techniques are most effective for quantifying trace impurities in 2,3-dimethoxy-4-pyridinemethanamine samples?
Answer:
- HPLC-DAD/UV : Use a C18 column with isocratic elution (acetonitrile/0.1% TFA in H₂O) to detect impurities at 254 nm. Limit of detection (LOD) ~0.1% .
- LC-MS/MS : Identify degradation products (e.g., demethylated or oxidized species) via fragmentation patterns .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to assess hygroscopicity .
Advanced: How can computational modeling aid in predicting the reactivity of 2,3-dimethoxy-4-pyridinemethanamine in nucleophilic reactions?
Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to evaluate nucleophilic sites (e.g., aminomethyl group) .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions prone to electrophilic attack .
- Reaction pathway simulation : Predict intermediates and transition states for SN2 or Michael addition reactions .
Basic: What are the stability profiles of 2,3-dimethoxy-4-pyridinemethanamine under varying pH and temperature conditions?
Answer:
- pH stability : Stable in neutral conditions (pH 6–8). Degrades in strong acids (pH <2) via protonation of the amine or bases (pH >10) via demethylation .
- Thermal stability : Decomposes above 150°C. Store at room temperature; avoid prolonged exposure to light to prevent photodegradation .
Advanced: How can researchers validate the biological activity of 2,3-dimethoxy-4-pyridinemethanamine derivatives in vitro?
Answer:
- Target binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .
- Cytotoxicity screening : Test against HEK293 or HepG2 cells via MTT assay (IC₅₀ determination) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Methodological: What strategies mitigate side reactions during functionalization of 2,3-dimethoxy-4-pyridinemethanamine?
Answer:
- Protecting groups : Use Boc or Fmoc for the aminomethyl group during alkylation/acylation to prevent unwanted nucleophilic side reactions .
- Low-temperature reactions : Conduct Grignard or organozinc additions at –20°C to suppress over-alkylation .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters .
Advanced: How do solvent polarity and proticity affect the reaction kinetics of 2,3-dimethoxy-4-pyridinemethanamine in Suzuki-Miyaura couplings?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance catalyst solubility and stabilize boronate intermediates, accelerating coupling rates .
- Protic solvents (EtOH, H₂O) : May deactivate Pd catalysts via coordination but can improve selectivity in aqueous micellar conditions .
- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants (k) under varying solvent dielectric constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
